1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness
1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-11-18(4-8-21-15)24-14-16-5-9-22(10-6-16)19(23)12-17-3-2-7-20-13-17/h2-4,7-8,11,13,16H,5-6,9-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUKRXULICUZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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